molecular formula C17H29N5O6 B14222854 Glycylglycyl-L-prolylglycyl-L-isoleucine CAS No. 742068-49-1

Glycylglycyl-L-prolylglycyl-L-isoleucine

Cat. No.: B14222854
CAS No.: 742068-49-1
M. Wt: 399.4 g/mol
InChI Key: VWVSJPQXBBRNNI-PGUXBMHVSA-N
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Description

Glycylglycyl-L-prolylglycyl-L-isoleucine is a synthetic peptide compound composed of glycine, proline, and isoleucine amino acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycylglycyl-L-prolylglycyl-L-isoleucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:

    Attachment of the first amino acid: The first amino acid, protected by a temporary protecting group, is attached to the resin.

    Deprotection: The protecting group is removed to expose the amino group.

    Coupling: The next amino acid, also protected, is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers and high-throughput purification techniques are employed to ensure efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

Glycylglycyl-L-prolylglycyl-L-isoleucine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, oxygen, or other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, or other reducing agents under controlled conditions.

    Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides, under appropriate solvent and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized peptides, while reduction may yield reduced peptides with altered functional groups.

Scientific Research Applications

Glycylglycyl-L-prolylglycyl-L-isoleucine has several scientific research applications:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Investigated for its potential role in cellular signaling and protein interactions.

    Medicine: Explored for its potential therapeutic effects, including neuroprotective and anti-inflammatory properties.

    Industry: Utilized in the development of peptide-based materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of Glycylglycyl-L-prolylglycyl-L-isoleucine involves its interaction with specific molecular targets and pathways. It may modulate cellular signaling pathways, influence protein-protein interactions, and affect gene expression. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Glycyl-L-prolyl-L-glutamate: Another synthetic peptide with potential neuroprotective effects.

    Glycylglycyl-L-isoleucine: A simpler peptide with similar structural features.

Uniqueness

Glycylglycyl-L-prolylglycyl-L-isoleucine is unique due to its specific amino acid sequence, which imparts distinct chemical and biological properties. Its combination of glycine, proline, and isoleucine residues may confer unique stability, reactivity, and biological activity compared to other peptides.

Properties

CAS No.

742068-49-1

Molecular Formula

C17H29N5O6

Molecular Weight

399.4 g/mol

IUPAC Name

(2S,3S)-2-[[2-[[(2S)-1-[2-[(2-aminoacetyl)amino]acetyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-methylpentanoic acid

InChI

InChI=1S/C17H29N5O6/c1-3-10(2)15(17(27)28)21-13(24)8-20-16(26)11-5-4-6-22(11)14(25)9-19-12(23)7-18/h10-11,15H,3-9,18H2,1-2H3,(H,19,23)(H,20,26)(H,21,24)(H,27,28)/t10-,11-,15-/m0/s1

InChI Key

VWVSJPQXBBRNNI-PGUXBMHVSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)O)NC(=O)CNC(=O)[C@@H]1CCCN1C(=O)CNC(=O)CN

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)CNC(=O)C1CCCN1C(=O)CNC(=O)CN

Origin of Product

United States

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